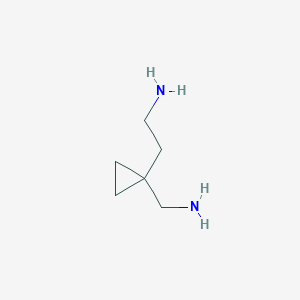
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine is an organic compound with the molecular formula C6H14N2. This compound features a cyclopropyl ring attached to an ethan-1-amine group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with a cyclopropyl-containing haloalkane . The reaction conditions often require a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as reductive amination, where an aldehyde or ketone is first converted to an imine, followed by reduction to the amine . This method is preferred for its higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Haloalkanes and other electrophiles are common reagents for substitution reactions
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of more complex molecules
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and amine group allow it to form stable complexes with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethan-1-amine group.
Ethan-1-amine: Lacks the cyclopropyl ring.
Cyclopropylmethylamine: Contains a cyclopropyl ring but differs in the position of the amine group .
Uniqueness
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine is unique due to its combination of a cyclopropyl ring and an ethan-1-amine group, which imparts distinct chemical and biological properties compared to its similar compounds .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-4-3-6(5-8)1-2-6/h1-5,7-8H2 |
InChI Key |
BFXSYDBCCLUPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


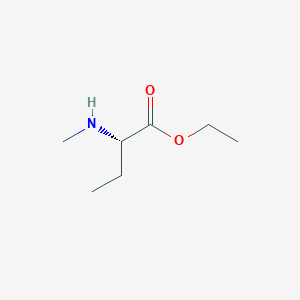
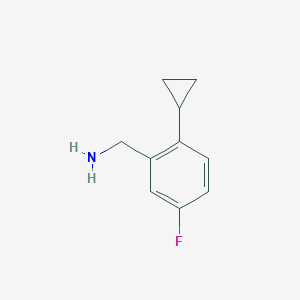
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
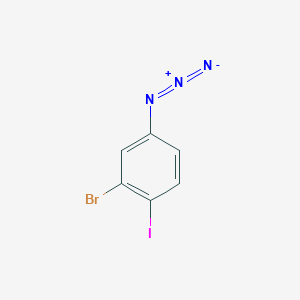
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
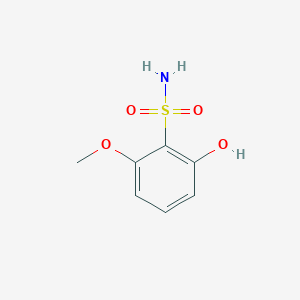
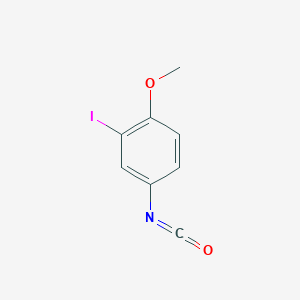
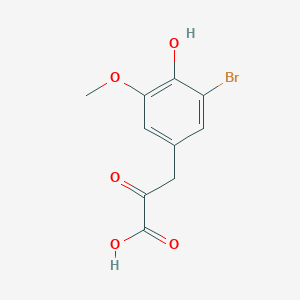
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)
